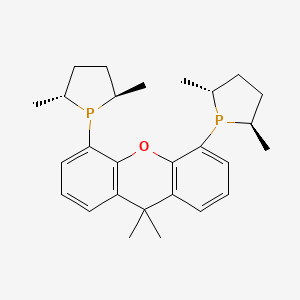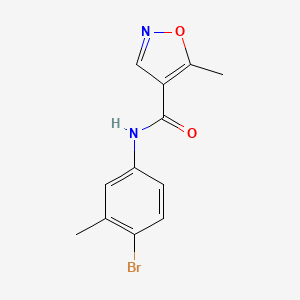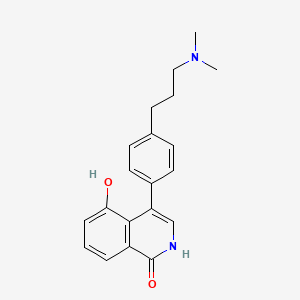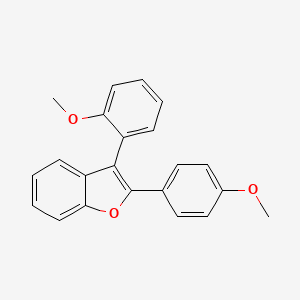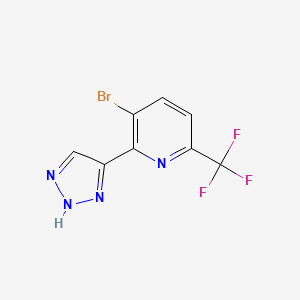![molecular formula C18H21N3O2S B15209646 Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- CAS No. 858117-35-8](/img/structure/B15209646.png)
Benzenesulfonamide, 4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrrolopyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring, linked to a butylbenzenesulfonamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving pyrrole and pyridine derivatives. The key steps include:
Formation of the Pyrrolopyridine Core: This can be done through a cyclization reaction involving a pyrrole derivative and a pyridine derivative under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as kinase inhibitors for cancer treatment.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolopyridine core and have similar biological activities.
Butylbenzenesulfonamide Derivatives: Compounds with similar sulfonamide moieties that exhibit comparable chemical properties.
Uniqueness
N-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-butylbenzenesulfonamide is unique due to its specific combination of the pyrrolopyridine core and the butylbenzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
858117-35-8 |
|---|---|
Fórmula molecular |
C18H21N3O2S |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-butyl-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-2-3-5-14-7-9-16(10-8-14)24(22,23)21-13-15-12-20-18-17(15)6-4-11-19-18/h4,6-12,21H,2-3,5,13H2,1H3,(H,19,20) |
Clave InChI |
IYVJDOYSSSVBIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CNC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


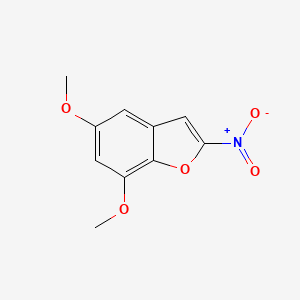
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-methylpyrrolidine](/img/structure/B15209581.png)
